molecular formula C5H4N4 B1486690 6-Aminopyridazine-3-carbonitrile CAS No. 340759-46-8

6-Aminopyridazine-3-carbonitrile

Cat. No. B1486690
M. Wt: 120.11 g/mol
InChI Key: SEQONPDVLWRZSU-UHFFFAOYSA-N
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Description

“6-Aminopyridazine-3-carbonitrile” is a chemical compound with the molecular formula C5H4N4 and a molecular weight of 120.11 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “6-Aminopyridazine-3-carbonitrile” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group at the 6th position and a carbonitrile group at the 3rd position .


Physical And Chemical Properties Analysis

“6-Aminopyridazine-3-carbonitrile” is a solid substance at room temperature . The melting point is 159-163 °C .

Scientific Research Applications

Pharmacological Activities

  • Field : Medicinal Chemistry
  • Application : Pyridazine and Pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
  • Methods : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
  • Results : Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Agrochemical Applications

  • Field : Agrochemistry
  • Application : Various pyridazinone derivatives are well known as agrochemicals .
  • Methods : The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
  • Results : Many such compounds have been used as commercially drugs and agrochemicals. Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .

Photopolymerization Processes

  • Field : Material Science
  • Application : The 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives can be used as high performance UV-A light sensitive bimolecular photoinitiating systems to efficiently initiate the free radical and thiol−ene photopolymerization processes .
  • Methods : These derivatives are used in combination with an iodonium salt (HIP) .
  • Results : The combination of these compounds can efficiently initiate the free radical and thiol−ene photopolymerization processes .

Safety And Hazards

The compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-aminopyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQONPDVLWRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668476
Record name 6-Aminopyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridazine-3-carbonitrile

CAS RN

340759-46-8
Record name 6-Aminopyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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